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molecular formula C7H7BrO3S B1425348 Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate CAS No. 113589-26-7

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate

Cat. No. B1425348
M. Wt: 251.1 g/mol
InChI Key: BHECESYNGLJWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04824958

Procedure details

Bromine (4.6 g, 29 mmoles) is added dropwise at room temperature to a stirred solution of methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate (5.0 g, 29 mmoles) in acetic acid (25 mL). After 16 hours the mixture is stirred into ice water (200 mL), and the precipitate is filtered off, rinsed with water, with aqueous sodium thiosulfate, again with water and dried. Recrystallization from methyl t-butyl ether gave the pure product (4.1 g); mp 96°-97° C.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[OH:3][C:4]1[CH:8]=[C:7]([CH3:9])[S:6][C:5]=1[C:10]([O:12][CH3:13])=[O:11]>C(O)(=O)C>[Br:1][C:8]1[C:4]([OH:3])=[C:5]([C:10]([O:12][CH3:13])=[O:11])[S:6][C:7]=1[CH3:9]

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
BrBr
Name
Quantity
5 g
Type
reactant
Smiles
OC1=C(SC(=C1)C)C(=O)OC
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
200 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
WASH
Type
WASH
Details
rinsed with water, with aqueous sodium thiosulfate, again with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from methyl t-butyl ether

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(SC1C)C(=O)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: CALCULATEDPERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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